Cas no 41736-95-2 ((1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine)

(1r,3r,5r,7r)-Spiroadamantane-2,2'-diazirine is a rigid, highly symmetrical diazirine derivative characterized by its spiro-fused adamantane scaffold. This structural configuration imparts exceptional thermal and chemical stability, making it suitable for applications requiring robust photolabile precursors. The compound’s diazirine moiety enables efficient carbene generation upon UV irradiation, facilitating selective covalent crosslinking in photoaffinity labeling studies. Its adamantane core enhances solubility in organic solvents while minimizing steric hindrance, ensuring reactivity with target molecules. The stereospecific (1r,3r,5r,7r) configuration ensures consistent performance in synthetic and mechanistic investigations. These properties make it a valuable tool for probing molecular interactions in biochemistry and materials science.
(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine structure
41736-95-2 structure
Product Name:(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine
CAS No:41736-95-2
MF:C10H14N2
MW:162.231562137604
MDL:MFCD00870544
CID:927326
PubChem ID:64353
Update Time:2025-06-13

(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine Chemical and Physical Properties

Names and Identifiers

    • adamantane diazirine
    • adamantane,1H-diazirine
    • (1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine
    • starbld0002461
    • Spiro(adamantane-2,2'-diazirine)
    • AKOS040750127
    • (1r,3r,5r,7r)-spiro[adamantane-2,2'-diazirine]
    • adamantane-2-spiro-3'-diazirine
    • spiro[adamantane-2,3'-diazirine]
    • SCHEMBL12339179
    • Spiro[diazirene-3,2'-tricyclo[3.3.1.1~3,7~]decane]
    • EN300-22882763
    • Spiro(3H-diazirine-3,2'-tricyclo(3.3.1.1(3,7))decane)
    • DTXSID00961940
    • 41736-95-2
    • MDL: MFCD00870544
    • Inchi: 1S/C10H14N2/c1-6-2-8-4-7(1)5-9(3-6)10(8)11-12-10/h6-9H,1-5H2
    • InChI Key: PNVXTJMLAFYDOJ-UHFFFAOYSA-N
    • SMILES: N1C2(C3CC4CC(C3)CC2C4)N=1

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 24.7Ų

(1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine Pricemore >>

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Additional information on (1r,3r,5r,7r)-spiroadamantane-2,2'-diazirine

Exploring the Unique Properties and Applications of (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine (CAS No. 41736-95-2)

The compound (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine (CAS No. 41736-95-2) is a highly specialized chemical with a unique structural framework. Its rigid spiroadamantane core and diazirine functional group make it a subject of significant interest in organic chemistry, materials science, and photochemistry. Researchers and industry professionals are increasingly exploring its potential due to its stability, reactivity, and versatility in various applications.

One of the most intriguing aspects of (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine is its photochemical behavior. The diazirine moiety is known for its ability to generate carbenes upon exposure to ultraviolet (UV) light, making it a valuable tool in photoaffinity labeling and cross-linking studies. This property is particularly relevant in biochemistry and drug discovery, where understanding molecular interactions is critical. The compound's spiroadamantane backbone further enhances its stability, ensuring minimal degradation during experimental procedures.

In recent years, the demand for advanced photoresponsive materials has surged, driven by innovations in nanotechnology and biomedical engineering. (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine has emerged as a promising candidate for designing light-triggered systems, such as smart coatings and controlled-release drug delivery platforms. Its ability to form covalent bonds under mild conditions aligns with the growing trend toward sustainable and precise chemical processes.

Another area of interest is the compound's potential in polymer chemistry. The rigid spiroadamantane structure can impart exceptional thermal and mechanical properties to polymers, making them suitable for high-performance applications. For instance, incorporating (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine into polymer matrices could lead to materials with enhanced durability and resistance to environmental stressors, addressing key challenges in aerospace and automotive industries.

From a synthetic perspective, the preparation of (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine involves sophisticated methodologies, often requiring multi-step reactions and careful optimization. Researchers are continually refining these protocols to improve yields and scalability, catering to the needs of both academic and industrial laboratories. The compound's unique stereochemistry also opens doors for studying chiral effects in catalysis and asymmetric synthesis.

Environmental considerations are another hot topic in the chemical industry, and (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine offers advantages in this regard. Its photochemical reactivity reduces the need for harsh reagents, aligning with green chemistry principles. This feature is particularly appealing to companies striving to minimize their ecological footprint while maintaining high efficiency in research and production.

In summary, (1R,3R,5R,7R)-Spiroadamantane-2,2'-Diazirine (CAS No. 41736-95-2) stands out as a multifaceted compound with broad applicability across scientific disciplines. Its combination of structural rigidity, photochemical activity, and synthetic versatility makes it a valuable asset in modern chemistry. As research progresses, this compound is likely to play an even greater role in addressing contemporary challenges in materials science, biotechnology, and beyond.

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